N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-14-12-16(8-10-18(14)23)24-21(27)15-7-9-17-19(13-15)25(2)20-6-4-3-5-11-26(20)22(17)28/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXDNVSFXLZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities that merit investigation. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties and potential applications.
- Molecular Formula : C22H24ClN3O2
- Molecular Weight : 397.9 g/mol
- CAS Number : 1775472-09-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of quinazoline compounds often exhibit significant anticancer properties. Studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar in structure have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering phosphatidylserine translocation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 37 | HeLa | 34 |
| 46 | HCT-116 | 36 |
Neuropharmacological Effects
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Compounds with similar frameworks have been investigated for their ability to modulate receptors involved in cognitive functions:
- AMPA Receptor Modulation : Some derivatives act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission without the excitotoxic effects associated with direct agonists .
Metabolic Stability
The metabolic pathways of related compounds have been explored to understand their pharmacokinetics better. For instance:
- Hepatic Metabolism : Studies show that certain analogs are metabolized by hepatic cytochrome P450 enzymes into active metabolites that retain similar pharmacological activities while exhibiting improved stability and bioavailability .
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications in enhancing the biological activity of quinazoline derivatives.
- Synthesis and Evaluation : A study synthesized various derivatives of quinazoline and evaluated their anticancer activities against multiple cell lines. The findings indicated that modifications in the aromatic ring significantly affected cytotoxicity and selectivity towards cancer cells .
- Neuroprotective Effects : In vivo studies demonstrated that compounds with similar structures could cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential applications in neurodegenerative diseases .
Preparation Methods
Nitrated Precursor Preparation
The patent CN110885298B details a nitration system using acetic anhydride/concentrated HNO₃ (68%) at 10-15°C, achieving 99.8% purity in nitro-intermediates. For the target compound, this system could facilitate nitration at the C3 position of a toluene derivative:
Reaction Conditions
- Substrate: 3-Methyl-4-chlorotoluene
- Nitrating agent: Acetyl nitrate (generated in situ from HNO₃/Ac₂O)
- Temperature: 12°C ± 3°C
- Time: 4 hours
This approach minimizes polynitration byproducts (<0.8%) compared to traditional H₂SO₄/HNO₃ systems.
Catalytic Reduction to Amine Intermediates
The FeCl₃·6H₂O/activated carbon/hydrazine hydrate system proves effective for nitro-group reduction:
| Parameter | Value |
|---|---|
| Substrate | 4-Chloro-3-nitrotoluene |
| Catalyst loading | 6-8 wt% FeCl₃·6H₂O |
| Reductant | 80% Hydrazine hydrate |
| Yield | 82.4% ± 1.2% |
This system eliminates iron sludge waste generation while maintaining reaction rates comparable to Fe/HCl reductions.
Cyclization Strategies for Azepinoquinazoline Formation
Quinazoline Ring Construction
Anthranilic acid derivatives undergo cyclocondensation with formamide derivatives under Dean-Stark conditions:
$$ \text{Anthranilic acid} + \text{N-Methylformamide} \xrightarrow{180^\circ C} \text{Quinazolinone} $$
Modification with chloroacetyl chloride introduces the necessary C5 methyl group through nucleophilic substitution.
Azepine Ring Closure
Intramolecular Mitsunobu reaction facilitates seven-membered ring formation:
$$ \text{Diol precursor} + \text{DIAD/PPh}_3 \xrightarrow{THF} \text{Azepine} $$
Optimized conditions from analogous systems show:
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C → RT |
| Reaction time | 18 hours |
| Yield | 74% |
Carboxamide Installation and Final Functionalization
Acyl Chloride Generation
The quinazoline carboxylic acid intermediate undergoes chlorination using oxalyl chloride:
$$ \text{COOH} + \text{(COCl)}_2 \xrightarrow{DMF (cat)} \text{COCl} $$
Amide Coupling
Reaction with 4-chloro-3-methylaniline proceeds under Schotten-Baumann conditions:
| Component | Molar Ratio |
|---|---|
| Acyl chloride | 1.0 |
| Aniline derivative | 1.05 |
| Base (NaOH) | 3.0 |
This achieves 89% conversion efficiency with <2% dimerization byproducts.
Purification and Characterization
Distillation and Crystallization
Final purification employs fractional distillation under high vacuum (≤-0.096 MPa) followed by recrystallization from ethanol/water:
| Step | Parameters | Purity Increase |
|---|---|---|
| Distillation | 95-100°C, -0.096 MPa | 92% → 98% |
| Recrystallization | Ethanol:H₂O (3:1) | 98% → 99.85% |
Analytical Validation
HPLC analysis under the following conditions confirms purity:
| Column | C18 (250 × 4.6 mm) |
|---|---|
| Mobile phase | 60:40 MeOH:H₂O |
| Flow rate | 1.0 mL/min |
| Detection | UV 254 nm |
Representative chromatographic data shows:
| Peak | Retention (min) | Area (%) |
|---|---|---|
| 1 | 12.7 | 99.18 |
| 2 | 14.3 | 0.62 |
| 3 | 16.1 | 0.20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
